2,3-Dichloro-5,6-dimethoxyaniline
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Overview
Description
2,3-Dichloro-5,6-dimethoxyaniline is an organic compound with the molecular formula C8H9Cl2NO2. It is a derivative of phenylamine, characterized by the presence of two chlorine atoms and two methoxy groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-dimethoxyaniline typically involves the chlorination and methoxylation of a phenylamine precursor. One common method includes the following steps:
Methoxylation: The addition of methoxy groups is carried out using methanol in the presence of a catalyst, such as sulfuric acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of phenylamine are chlorinated using industrial chlorinators.
Catalytic Methoxylation: The methoxylation step is scaled up using continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-5,6-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
2,3-Dichloro-5,6-dimethoxyaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-5,6-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The presence of chlorine and methoxy groups influences its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its strong oxidizing properties.
2,3-Dichloro-5,6-dimethoxybenzoquinone: Similar structure but with different functional groups.
Uniqueness
2,3-Dichloro-5,6-dimethoxyaniline is unique due to its specific combination of chlorine and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9Cl2NO2 |
---|---|
Molecular Weight |
222.07 g/mol |
IUPAC Name |
2,3-dichloro-5,6-dimethoxyaniline |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-5-3-4(9)6(10)7(11)8(5)13-2/h3H,11H2,1-2H3 |
InChI Key |
LVZMHGQNARHODT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
Canonical SMILES |
COC1=CC(=C(C(=C1OC)N)Cl)Cl |
Origin of Product |
United States |
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